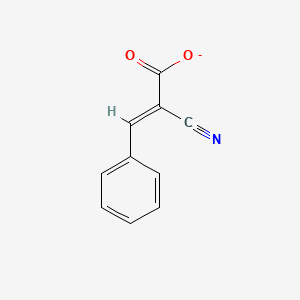

2-Cyano-3-phenyl-2-propenoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H6NO2- |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

(E)-2-cyano-3-phenylprop-2-enoate |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/p-1/b9-6+ |

InChI Key |

CDUQMGQIHYISOP-RMKNXTFCSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 Phenyl 2 Propenoate and Its Derivatives

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is the most prevalent method for synthesizing 2-cyano-3-phenyl-2-propenoates. This reaction involves the nucleophilic addition of an active hydrogen compound, typically a cyanoacetate (B8463686) ester, to the carbonyl group of benzaldehyde (B42025) or its derivatives, followed by a dehydration reaction to yield the α,β-unsaturated product. wikipedia.org The versatility of this reaction allows for the use of various catalysts and conditions to optimize yield and selectivity.

Weak organic bases are classic catalysts for the Knoevenagel condensation, with piperidine being one of the most frequently employed. wikipedia.orgaston.ac.uk The base facilitates the deprotonation of the active methylene (B1212753) compound (the cyanoacetate ester), generating a carbanion that acts as the nucleophile. This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and elimination of a water molecule yield the 2-cyano-3-phenyl-2-propenoate derivative.

This piperidine-catalyzed method has been successfully used to synthesize a wide array of ester derivatives, including ethyl, isopropyl, and octyl 2-cyano-3-phenyl-2-propenoates, often in high yields. researchgate.netnih.govprepchem.comchemrxiv.org For example, the reaction of various ring-substituted benzaldehydes with ethyl cyanoacetate in the presence of piperidine produces the corresponding ethyl this compound derivatives. chemrxiv.orgchemrxiv.org Similarly, novel isopropyl and octyl esters have been prepared through the piperidine-catalyzed condensation of the appropriate benzaldehydes with isopropyl cyanoacetate and octyl cyanoacetate, respectively. researchgate.netnih.govresearchgate.netchemrxiv.org

A typical procedure involves refluxing a solution of the aldehyde, the cyanoacetate ester, and a catalytic amount of piperidine in a solvent like benzene, with continuous removal of the water formed during the reaction. prepchem.com

Table 1: Examples of Piperidine-Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethyl cyanoacetate | Ethyl this compound | prepchem.com |

| Substituted Benzaldehydes | Isopropyl cyanoacetate | Isopropyl 2-cyano-3-(substituted-phenyl)-2-propenoates | nih.govnih.govresearchgate.net |

| Substituted Benzaldehydes | Octyl cyanoacetate | Octyl 2-cyano-3-(substituted-phenyl)-2-propenoates | researchgate.netchemrxiv.org |

In line with the principles of green chemistry, significant research has focused on replacing homogeneous catalysts with recyclable heterogeneous systems. rsc.org Heterogeneous catalysts offer advantages such as simplified product purification, reduced waste generation, and the potential for catalyst reuse. rsc.orgbohrium.com

Various solid catalysts have demonstrated high efficacy in the Knoevenagel condensation. These include:

Mesoporous Silica and Zeolites: These materials, with their high surface area and tunable acidic or basic sites, can effectively catalyze the reaction. bohrium.com

Metal Oxides: Nano-sized metal oxides, such as nano-ZnO, have been shown to be efficient, eco-friendly, and recyclable catalysts for the condensation of benzaldehyde with ethyl cyanoacetate, providing excellent yields in aqueous ethanol. researchgate.net

Layered Double Hydroxides (LDHs): Cu─Mg─Al layered double hydroxides have been investigated as viable alternatives to conventional catalysts, showing excellent activity and retaining their structural integrity over multiple cycles. researchgate.net

Immobilized Ionic Liquids: Functionalized imidazolium cation-based ionic liquids immobilized on silica gel create a solvent-free system for the Knoevenagel reaction. aston.ac.uk

These solid catalysts function by providing active sites on their surface that facilitate the deprotonation of the active methylene compound and the activation of the carbonyl group, thus promoting the condensation reaction. rsc.org

Solvent-free, or solid-phase, synthesis represents a significant advancement in environmentally friendly chemical processes. researchgate.net These methodologies reduce or eliminate the need for volatile organic solvents, thereby minimizing waste and environmental impact. tue.nl

Solvent-free Knoevenagel condensations are often facilitated by grinding the reactants with a solid catalyst or by using microwave irradiation or sonication. researchgate.netmdpi.com For instance, the condensation of benzaldehyde with ethyl cyanoacetate can be effectively catalyzed by a magnetic nanocomposite under solvent-free conditions in an ultrasonic bath. researchgate.net Another approach utilizes porous calcium hydroxyapatite as a catalyst in combination with microwave activation, leading to high yields in short reaction times. mdpi.com These methods are not only "green" but also often result in higher efficiency and simpler work-up procedures compared to traditional solvent-based reactions. researchgate.nettue.nl

Metal-Free Synthesis Strategies (e.g., Cyanuric Chloride-Mediated Cascade Reactions)

While many catalytic systems for the Knoevenagel condensation rely on metals, metal-free strategies offer advantages by avoiding potential metal contamination in the final products. One notable example is the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a mediator.

A metal-free, three-component cascade reaction has been reported for the synthesis of propyl this compound. nih.gov This process involves a sequence of Knoevenagel condensation, cyano hydration, and esterification, all mediated by cyanuric chloride. nih.gov Cyanuric chloride, a cost-effective and readily available reagent, acts as an activator in this cascade, facilitating the series of transformations in a single pot. This approach highlights the potential for developing innovative, metal-free synthetic routes to complex molecules from simple precursors.

Synthesis of Specific Ester Derivatives (e.g., Methyl, Ethyl, Isopropyl, Propyl, Octyl 2-Cyano-3-phenyl-2-propenoates)

The Knoevenagel condensation provides a direct and versatile route to a wide range of alkyl esters of 2-cyano-3-phenyl-2-propenoic acid by selecting the appropriate alkyl cyanoacetate as the starting material.

Ethyl this compound: This is one of the most commonly synthesized derivatives. A standard procedure involves the piperidine-catalyzed reaction of benzaldehyde and ethyl cyanoacetate in refluxing benzene. prepchem.comchemrxiv.org Alternative catalysts like nano-ZnO and diisopropylethylammonium acetate (DIPEAc) have also been used effectively. researchgate.netscielo.org.mx

Isopropyl this compound: This derivative is prepared via the piperidine-catalyzed Knoevenagel condensation between various ring-substituted benzaldehydes and isopropyl cyanoacetate. nih.govnih.govresearchgate.nettandfonline.com

Propyl this compound: The synthesis of this ester has been achieved through a metal-free, cyanuric chloride-mediated three-component cascade reaction. nih.gov

Octyl this compound: The synthesis of octyl esters also follows the standard piperidine-catalyzed Knoevenagel condensation of the relevant benzaldehydes with octyl cyanoacetate. researchgate.netchemrxiv.orgresearchgate.net The industrial synthesis of cyanoacrylate monomers, including octyl derivatives, can also involve the Knoevenagel condensation of an alkyl 2-cyanoacetate with formaldehyde to form a polymer, which is then depolymerized at high temperatures to yield the monomer. gvpress.com

Table 2: Synthesis of Specific Ester Derivatives

| Ester Derivative | Synthetic Method | Reactants | Catalyst/Mediator | Reference(s) |

|---|---|---|---|---|

| Ethyl | Knoevenagel Condensation | Benzaldehyde, Ethyl cyanoacetate | Piperidine, nano-ZnO, DIPEAc | prepchem.comchemrxiv.orgresearchgate.netscielo.org.mx |

| Isopropyl | Knoevenagel Condensation | Benzaldehyde derivatives, Isopropyl cyanoacetate | Piperidine | nih.govnih.govresearchgate.net |

| Propyl | Cascade Reaction | Benzaldehyde, Cyanide source, Propanol | Cyanuric Chloride | nih.gov |

Synthetic Routes to Acyl Chloride Derivatives (e.g., 2-Cyano-3-phenyl-2-propenoyl Chloride)

2-Cyano-3-phenyl-2-propenoyl chloride is a valuable synthetic intermediate, serving as a highly reactive building block for the introduction of the 2-cyano-3-phenyl-2-propenoyl moiety into other molecules. researchgate.neteurjchem.com Its high reactivity stems from the electrophilic acyl chloride group, which readily reacts with various nucleophiles. eurjchem.com

The standard method for preparing acyl chlorides involves the treatment of the corresponding carboxylic acid with a chlorinating agent. A general method for preparing acyl chlorides is the reaction of the carboxylic acid, in this case, (2E)-2-cyano-3-phenyl-2-propenoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The reaction of (E)-2-cyano-3-phenyl-2-propenoyl chloride with various nitrogen, oxygen, and sulfur nucleophiles has been explored to synthesize a range of amide and ester derivatives, as well as various heterocyclic systems. researchgate.neteurjchem.comeurjchem.com

Considerations in Stereochemical Outcomes of Synthesis (e.g., E/Z Stereoisomers)

The synthesis of this compound and its derivatives via the Knoevenagel condensation inherently involves the formation of a new carbon-carbon double bond. This bond has the potential to exist as two distinct geometric isomers: the (E)-isomer, where the higher priority groups (the phenyl and the ester groups) are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side. The stereochemical outcome of the synthesis is a critical consideration, as the geometric configuration can significantly influence the compound's physical properties and biological activity.

In practice, the Knoevenagel condensation of benzaldehyde with ethyl 2-cyanoacetate exhibits a high degree of stereoselectivity, predominantly yielding the (E)-stereoisomer. organic-chemistry.orgcymitquimica.com This preference is largely governed by the thermodynamic stability of the products.

Thermodynamic vs. Kinetic Control

The stereoselectivity of the Knoevenagel condensation can be understood through the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Product : The product that is formed fastest, having the lowest activation energy. jackwestin.comlibretexts.org

Reactions conducted at lower temperatures with short reaction times tend to favor the kinetic product, whereas reactions at higher temperatures or for longer durations allow for equilibration, leading to the formation of the more stable thermodynamic product. wikipedia.orglibretexts.org

In the synthesis of this compound, the (E)-isomer is the thermodynamically more stable product. This is due to minimized steric hindrance, as the bulky phenyl and ethoxycarbonyl groups are positioned on opposite sides of the alkene plain. The (Z)-isomer would experience significant steric strain from the close proximity of these two groups, making it less stable.

Mechanism and Steric Influence

The mechanism of the Knoevenagel condensation, particularly when catalyzed by a weak base like piperidine, plays a role in the stereochemical outcome. nih.govtandfonline.com The reaction proceeds through the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. organic-chemistry.orgwikipedia.org This is followed by a dehydration step to form the final α,β-unsaturated product. wikipedia.org

During the elimination step, the transition state leading to the (E)-isomer is sterically less hindered and therefore lower in energy than the transition state for the (Z)-isomer. This energetic preference ensures that the (E)-product is formed preferentially. For many Knoevenagel condensations, while an initial mixture of isomers might form, they can often equilibrate to the more stable isomer under the reaction conditions. wikipedia.org For the reaction between benzaldehyde and ethyl cyanoacetate, this equilibrium heavily favors the (E)-isomer.

The table below summarizes the key factors that influence the stereochemical outcome in the synthesis of this compound.

| Influencing Factor | Description | Effect on Stereochemical Outcome | Favored Isomer |

|---|---|---|---|

| Thermodynamic Stability | The relative energy of the final E and Z products. The isomer with lower steric strain is more stable. | This is the primary driving force for selectivity. The reaction favors the formation of the most stable product, especially under equilibrating conditions (e.g., higher temperature, longer reaction time). wikipedia.org | (E)-isomer |

| Steric Hindrance | Spatial interference between bulky groups on the reactants and in the transition state. | The large phenyl group from benzaldehyde and the cyano-ester group from ethyl cyanoacetate arrange to be as far apart as possible in the final product and the preceding transition state. | (E)-isomer |

| Reaction Temperature | Higher temperatures provide the energy needed to overcome activation barriers and allow the reaction to reach thermodynamic equilibrium. wikipedia.org | Running the reaction at elevated temperatures, as is common, ensures that even if some of the less stable (Z)-isomer is formed, it can revert and form the more stable (E)-isomer. libretexts.org | (E)-isomer |

| Catalyst | The choice of catalyst (e.g., piperidine, triphenylphosphine) can influence the reaction mechanism and transition state energies. organic-chemistry.orgorganic-chemistry.org | While different catalysts can affect reaction rates, standard base catalysts for this reaction consistently lead to the thermodynamically favored product with high stereoselectivity. organic-chemistry.org | (E)-isomer |

Chemical Reactivity and Transformation Mechanisms of 2 Cyano 3 Phenyl 2 Propenoate Derivatives

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated system in 2-cyano-3-phenyl-2-propenoate derivatives facilitates nucleophilic attacks, primarily through Michael addition and reactions with various nucleophiles.

Michael Addition Reactions

The double bond in this compound is activated by both the cyano and the ester groups, making it an excellent Michael acceptor. This allows for the 1,4-conjugate addition of a wide range of nucleophiles. For instance, the reaction of 2-aminobenzenethiol with chalcone (B49325) derivatives (which share a similar α,β-unsaturated ketone scaffold) proceeds via a Michael addition to form 2,3-dihydro-1,5-benzothiazepines. nih.govresearchgate.net This reactivity is a cornerstone for creating more complex molecular architectures.

The versatility of this reaction is further highlighted by the use of various carbon and heteroatom nucleophiles. The electron-deficient nature of the double bond readily accepts electrons from soft nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the carbonyl group.

Reactions with Mono- and Bidentate Nucleophiles (Nitrogen, Oxygen, Sulfur)

Derivatives of this compound, particularly the more reactive acid chloride form, readily react with mono- and bidentate nucleophiles containing nitrogen, oxygen, and sulfur. researchgate.neteurjchem.com These reactions can lead to simple amide or ester derivatives or serve as precursors for subsequent cyclization to form heterocyclic systems.

For example, the reaction of (E)-2-cyano-3-phenyl-2-propenoyl chloride with nitrogen nucleophiles like amines and hydrazines yields the corresponding amides and hydrazides. researchgate.neteurjchem.com Similarly, oxygen nucleophiles such as alcohols and phenols afford ester derivatives. Sulfur nucleophiles also participate in these reactions, leading to thioester or related compounds. researchgate.net The use of bidentate nucleophiles, which possess two reactive centers, opens up pathways for the one-pot synthesis of various heterocyclic compounds. researchgate.neteurjchem.com

The enaminonitrile derivative, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, demonstrates significant reactivity towards nitrogen nucleophiles. researchgate.netresearchgate.net It reacts with hydroxylamine, hydrazine (B178648), and guanidine (B92328) to regioselectively produce isoxazole, pyrazole, and pyrimidine (B1678525) derivatives, respectively. researchgate.net This highlights how modification of the substituent at the 3-position can influence the subsequent reactivity with nucleophiles.

Cyclization Pathways and Heterocyclic Synthesis

The inherent reactivity of this compound derivatives makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds through various cyclization strategies.

Diels-Alder Reactions

While specific examples of Diels-Alder reactions involving this compound as the dienophile are not extensively detailed in the provided context, its electron-deficient alkene character makes it a suitable candidate for [4+2] cycloaddition reactions with electron-rich dienes. This would lead to the formation of six-membered carbocyclic or heterocyclic rings, depending on the nature of the diene. The stereochemistry and regiochemistry of such reactions would be governed by the established principles of the Diels-Alder reaction.

Formation of Diverse Heterocyclic Systems

The true synthetic utility of this compound derivatives is showcased in their application to construct a multitude of heterocyclic systems. researchgate.neteurjchem.com

Benzimidazoles and Benzoxazoles : The reaction of 2-cyano-3-phenyl-2-propenoyl chloride with o-phenylenediamine (B120857) or 2-aminophenol (B121084) can lead to the formation of benzimidazole (B57391) and benzoxazole (B165842) skeletons, respectively, after initial nucleophilic attack followed by intramolecular cyclization. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govsioc-journal.cn

Oxadiazoles : 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from the corresponding hydrazide derivatives of 2-cyano-3-phenyl-2-propenoic acid. researchgate.netnih.govresearchgate.netijpsm.comrsc.orgnih.gov For instance, heating N,N'-diacylhydrazines, formed from the reaction with benzoylhydrazine, with a dehydrating agent like phosphorus oxychloride yields the 1,3,4-oxadiazole ring. researchgate.net

Pyrazoles : Pyrazole derivatives can be obtained through the reaction of this compound derivatives with hydrazine and its derivatives. organic-chemistry.orgnih.govsapub.orgmdpi.comnih.gov The initial Michael addition is followed by an intramolecular cyclization and dehydration.

Quinazolinones and Pyridopyrimidines : The reaction of 2-cyano-3-phenyl-2-propenoyl chloride with appropriate binucleophiles can yield quinazolinone and pyridopyrimidine ring systems. researchgate.neteurjchem.comorganic-chemistry.orgnih.govnih.gov For example, reaction with anthranilamide can lead to quinazolinones.

Benzothiazepines : As mentioned earlier, Michael addition of 2-aminobenzenethiol to the α,β-unsaturated system is a key step in the synthesis of 1,5-benzothiazepine (B1259763) derivatives. nih.govresearchgate.netnih.govgoogle.comresearchgate.net

The following table summarizes the synthesis of various heterocycles from this compound derivatives and related compounds:

| Heterocycle | Starting Materials/Reagents | Key Reaction Type | Reference(s) |

| Benzimidazoles | o-Phenylenediamine | Nucleophilic addition, Cyclization | researchgate.net, organic-chemistry.org |

| Benzoxazoles | 2-Aminophenol | Nucleophilic addition, Cyclization | researchgate.net, organic-chemistry.org, nih.gov |

| Oxadiazoles | Hydrazides, Phosphorus oxychloride | Cyclization, Dehydration | researchgate.net, researchgate.net, nih.gov |

| Pyrazoles | Hydrazine derivatives | Michael addition, Cyclization | organic-chemistry.org, nih.gov, researchgate.net |

| Quinazolinones | Anthranilamide derivatives | Nucleophilic addition, Cyclization | researchgate.net, organic-chemistry.org, eurjchem.com |

| Pyridopyrimidines | Guanidine systems | Michael addition, Cyclization | nih.gov |

| Benzothiazepines | 2-Aminobenzenethiol | Michael addition, Cyclization | nih.gov, nih.gov |

Functional Group Interconversions of the Cyano and Ester Moieties

The cyano and ester groups of this compound are not merely activating groups; they can also be transformed into other valuable functional groups, further expanding the synthetic utility of this scaffold.

The cyano group can undergo a variety of transformations. vanderbilt.edu For example, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the cyano group can yield a primary amine. It can also participate in cycloaddition reactions to form different heterocyclic rings.

The ester moiety is also amenable to several interconversions. vanderbilt.eduimperial.ac.uk It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other carboxylic acid derivatives. Reduction of the ester can afford the corresponding primary alcohol. Transesterification allows for the modification of the alcohol portion of the ester.

A summary of potential functional group interconversions is presented in the table below:

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group | Reference(s) |

| Cyano | Hydrolysis | Acid or Base | Carboxylic acid / Amide | vanderbilt.edu |

| Cyano | Reduction | Reducing agents (e.g., LiAlH4) | Primary amine | vanderbilt.edu |

| Ester | Hydrolysis | Acid or Base | Carboxylic acid | imperial.ac.uk |

| Ester | Reduction | Reducing agents (e.g., LiAlH4) | Primary alcohol | imperial.ac.uk |

| Ester | Transesterification | Alcohol, Acid or Base catalyst | Different ester | vanderbilt.edu |

| Ester | Ammonolysis | Ammonia or Amines | Amide | imperial.ac.uk |

Investigating the Electrophilic Nature of the Carbon-Carbon Double Bond

The carbon-carbon double bond (C=C) in this compound and its derivatives is inherently electrophilic. This characteristic is a direct consequence of the molecular architecture, where the double bond is conjugated with two potent electron-withdrawing groups: a cyano (-CN) group and a carbonyl (-C=O) group from the ester or other carboxylate functionality. tsijournals.com This electronic arrangement polarizes the C=C bond, rendering the β-carbon (C3, the one bearing the phenyl group) electron-deficient and thus highly susceptible to attack by nucleophiles. This type of activated alkene is commonly known as a Michael acceptor. researchgate.neteurjchem.com

The introduction of the cyano group at the α-position (C2) is a deliberate strategy to enhance the reactivity of the C=C bond towards nucleophilic addition. tsijournals.com The combined electron-withdrawing effect of the cyano and carbonyl groups stabilizes the negative charge that develops on the α-carbon in the transition state and the subsequent intermediate of a Michael addition reaction.

Research has extensively utilized derivatives such as (E)-2-cyano-3-phenyl-2-propenoyl chloride as versatile building blocks in heterocyclic synthesis, owing to the pronounced electrophilicity of their double bond. researchgate.neteurjchem.com These compounds readily react with a wide array of mono- and bidentate nucleophiles, including those containing nitrogen, oxygen, and sulfur. researchgate.neteurjchem.com The reaction typically proceeds via a Michael-type nucleophilic addition to the C2-C3 double bond, often followed by a subsequent cyclization step to construct various heterocyclic systems. researchgate.net

The versatility of these substrates is demonstrated by their reactions with different classes of nucleophiles, leading to a diverse range of products.

Cascade and Multi-Component Reactions

The electrophilic nature of the double bond in this compound derivatives makes them ideal candidates for cascade and multi-component reactions (MCRs). These reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, avoiding the need to isolate intermediates, thereby saving time, reagents, and reducing waste.

Cascade reactions involving these derivatives often begin with a Michael addition of a nucleophile to the activated double bond, which then triggers a sequence of intramolecular reactions. For instance, the reaction of (E)-2-cyano-3-phenyl-2-propenoyl chloride with bidentate nucleophiles leads to the formation of complex heterocyclic structures like quinazolinones, pyridopyrimidines, and benzothiazepines through a cascade of addition and cyclization steps. researchgate.neteurjchem.com Similarly, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate serves as a precursor for quinazoline, pyrimidine, and oxazine (B8389632) derivatives through reactions that involve both the isothiocyanate group and the activated C=C bond. tsijournals.com

Multi-component reactions capitalize on the reactivity of these substrates to combine three or more starting materials in a one-pot synthesis. A notable example is the three-component reaction of salicylaldehydes, malononitrile (B47326) (a related dicyano compound), and an N-nucleophile to produce various 2-imino-2H-chromene-3-carbonitrile derivatives. sciforum.net These reactions often proceed through a series of interconnected steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization, to rapidly build molecular complexity. sciforum.netnih.gov

The following table presents selected examples of cascade and multi-component reactions utilizing the reactivity of the cyano-activated double bond.

Polymer Chemistry and Material Science Applications of 2 Cyano 3 Phenyl 2 Propenoate Derivatives

Radical Copolymerization with Vinyl Monomers (e.g., Styrene (B11656), Vinyl Acetate)

Derivatives of 2-cyano-3-phenyl-2-propenoate have been successfully copolymerized with various vinyl monomers, such as styrene and vinyl acetate, through radical polymerization techniques. researchgate.netchemrxiv.org These copolymerizations are typically initiated using radical initiators like 1,1'-azobis(cyclohexanecarbonitrile) (ABCN). The incorporation of these functionalized propenoates into the polymer backbone allows for the modification of the resulting copolymer's properties.

For instance, a range of alkyl and alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates have been copolymerized with styrene in solution at 70°C. nih.gov Similarly, various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been copolymerized with vinyl acetate. researchgate.net The electrophilic nature of the trisubstituted ethylene monomers and the electron-rich character of vinyl monomers like styrene and vinyl acetate facilitate this process. depaul.edu

The composition of copolymers derived from this compound derivatives is commonly determined through elemental analysis, specifically by quantifying the nitrogen content from the cyano group. researchgate.netchemrxiv.org This analysis reveals the molar percentage of the propenoate monomer incorporated into the copolymer chain. For example, in the copolymerization of novel styrene copolymers with ring-substituted ethyl phenylcyanoacrylates, the acrylate monomer units were found to be between 18.3 and 42.3 mol%. chemrxiv.org

The architecture of these copolymers is further elucidated using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). researchgate.netnih.gov These techniques confirm the incorporation of both monomer units into the copolymer structure. Gel Permeation Chromatography (GPC) is also employed to determine the molecular weights of the resulting copolymers. depaul.edu Studies have shown that the copolymerization of ring-substituted methyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate can yield equimolar alternating copolymers. depaul.edu

Table 1: Copolymerization Data of Styrene (ST) with various Isopropyl 2-cyano-3-(R-phenyl)-2-propenoates (ICPP)

| R-group on Phenyl Ring | Nitrogen Content in Copolymer (%) | ICPP in Copolymer (mol%) | Yield (%) |

|---|---|---|---|

| 2-methoxy | 2.20 | 25.3 | 14.7 |

| 3-methoxy | 2.12 | 24.2 | 13.5 |

| 4-methoxy | 2.15 | 24.6 | 14.1 |

| 2-ethoxy | 2.01 | 23.8 | 12.8 |

| 3-ethoxy | 1.95 | 23.0 | 12.1 |

| 4-ethoxy | 1.98 | 23.4 | 12.5 |

| 4-propoxy | 1.89 | 22.9 | 11.8 |

| 4-butoxy | 1.82 | 22.5 | 11.2 |

| 4-hexyloxy | 1.86 | 23.8 | 12.1 |

The thermal properties of copolymers containing this compound units are typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netnih.gov DSC measurements are used to determine the glass transition temperature (Tg) of the copolymers. It has been observed that the incorporation of these bulky, polar monomer units leads to a higher Tg compared to the homopolymers of the vinyl monomers, indicating a decrease in the chain mobility of the copolymer. researchgate.net For example, copolymers of ring-substituted methyl 2-cyano-3-phenyl-2-propenoates and vinyl acetate exhibit a high Tg, which is attributed to the high dipolar character of the trisubstituted ethylene monomer unit. depaul.edu

TGA is used to study the thermal stability and degradation profile of the copolymers. nih.gov Decomposition of these copolymers in a nitrogen atmosphere typically occurs in two stages. researchgate.netnih.gov The first stage of decomposition for copolymers of alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates and styrene occurs in the range of 250-500°C, leaving a residue of 2.6-3.9% by weight, which then decomposes at higher temperatures between 500-800°C. nih.gov For copolymers of alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate, the initial decomposition is observed between 200-500°C with a residue of 13-16 wt%, followed by a second decomposition stage between 500-800°C. researchgate.net

Table 2: Thermal Decomposition Data for Copolymers of Vinyl Acetate (VAC) and Alkyl Ring-Substituted Ethyl 2-cyano-3-phenyl-2-propenoates (ECPP)

| R-group on Phenyl Ring | Decomposition Range (°C) | Residue at 500°C (wt%) |

|---|---|---|

| 2-methyl | 200-500 | 14.2 |

| 3-methyl | 200-500 | 13.8 |

| 4-methyl | 200-500 | 15.1 |

| 4-ethyl | 200-500 | 14.5 |

| 4-isopropyl | 200-500 | 13.5 |

| 4-t-butyl | 200-500 | 16.0 |

| 4-trifluoromethyl | 200-500 | 13.2 |

| 2-trifluoromethyl | 200-500 | 13.9 |

Homopolymerization Studies

Attempts to homopolymerize this compound derivatives through radical initiation have generally been unsuccessful. nih.gov These trisubstituted ethylene monomers exhibit a very low tendency to undergo radical homopolymerization. chemrxiv.org This reluctance is attributed to steric hindrance caused by the bulky substituents around the double bond, which impedes the propagation step of the polymerization process. depaul.edu For example, isopropyl this compound compounds did not show any polymer precipitation when subjected to radical initiation with ABCN at 70°C for 48 hours. nih.gov

Role as Comonomers in Polymer Modification and Property Enhancement

The primary application of this compound derivatives in polymer science is their use as comonomers to modify and enhance the properties of commercial polymers. researchgate.net By incorporating these functional monomers into the polymer backbone, it is possible to introduce specific chemical functionalities and alter the physical properties of the resulting material. The presence of the cyano and ester groups, as well as various substituents on the phenyl ring, can influence properties such as polarity, thermal stability, and reactivity of the copolymer. researchgate.netnih.gov This approach of functionalization through copolymerization is a versatile method for creating a diverse range of polymers with tailored characteristics for specific applications. researchgate.net

Precursors for Organic-Inorganic Hybrid Materials (e.g., Perovskites)

Detailed research on the specific use of this compound derivatives as direct precursors in the synthesis of organic-inorganic hybrid materials like perovskites is not extensively available in the reviewed scientific literature. While some cyano-containing molecules have been explored as additives or for surface passivation in perovskite solar cells, the role of this compound as a primary building block for such hybrid materials is not well-documented.

Utilization in Light-Absorbing Compounds for Optical Data Carriers

Information regarding the specific application of this compound derivatives in light-absorbing compounds for optical data carriers is limited in the current body of scientific literature. While the chromophoric nature of the phenyl and propenoate groups suggests potential for light-absorbing properties, their direct utilization in the context of optical data storage materials has not been a prominent area of research based on available sources.

Design and Synthesis of Derivatives for Specific Material Properties (e.g., Piezofluorochromic Materials, Nonlinear Optical Materials)

The versatile structure of this compound serves as an excellent platform for the development of advanced functional materials. By strategically modifying the core molecule, particularly the phenyl ring, derivatives can be engineered to possess specific optoelectronic properties, such as piezofluorochromism (PFC) and nonlinear optical (NLO) activity. The design and synthesis of these materials are guided by distinct structure-property principles.

Design Principles

Piezofluorochromic (PFC) Materials

Piezofluorochromism, or mechanofluorochromism, is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli like grinding or pressure. The design of PFC materials based on this compound derivatives focuses on controlling the molecule's solid-state packing and intermolecular interactions.

The core design strategy involves creating molecules that can exist in at least two different solid-state phases (e.g., a stable crystalline phase and a metastable amorphous phase), each with a distinct fluorescence emission. mdpi.comresearchgate.net The application of mechanical force can disrupt the ordered crystalline packing, forcing the molecules into a disordered, amorphous state, which alters the degree of intermolecular π-π stacking and molecular conformation. researchgate.net This phase transition leads to a noticeable shift in the emission wavelength. The presence of the cyano (-C≡N) group is a key design element, as it has been shown to significantly enhance piezofluorochromic activity in organic luminophores. rsc.org

Derivatives are often designed with bulky or twisted structures to create loose molecular packing in the solid state. This allows for more significant changes in conformation and packing upon grinding, leading to a more pronounced PFC effect. researchgate.net Donor-acceptor (D-A) type structures, which are also used for NLO materials, can be effective for PFC applications as their intramolecular charge transfer (ICT) excited state is highly sensitive to changes in the local environment induced by mechanical force. mdpi.com

Nonlinear Optical (NLO) Materials

The design of second-order NLO materials is centered on creating molecules with a large first molecular hyperpolarizability (β). This is achieved by engineering a "push-pull" or donor-π-acceptor (D-π-A) system. nih.gov In this architecture, an electron-donating group (the "donor") and an electron-accepting group (the "acceptor") are connected by a π-conjugated bridge.

The this compound framework is an intrinsic acceptor moiety due to the strong electron-withdrawing nature of both the cyano and the ester/carboxylate groups. Therefore, the primary design strategy involves attaching potent electron-donating groups (e.g., dialkylamino, methoxy) to the para-position of the phenyl ring. nih.govmdpi.com This creates a D-π-A molecule where:

D: The electron-donating group on the phenyl ring.

π: The conjugated system formed by the phenyl ring and the vinyl double bond.

A: The cyano and ester groups.

This arrangement facilitates a significant change in dipole moment upon electronic excitation, a key factor for a high β value. The efficiency of this intramolecular charge transfer, and thus the NLO response, can be tuned by varying the strength of the donor and acceptor groups and by extending the length of the π-conjugated bridge. mdpi.com

Synthesis of Derivatives

The most common and efficient method for synthesizing a wide array of this compound derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or octyl cyanoacetate.

The general reaction scheme allows for extensive variation of the substituent (R) on the phenyl ring of the benzaldehyde, enabling the synthesis of a large library of derivatives tailored for specific properties. Weak bases like piperidine are commonly used as catalysts. The versatility of this method is demonstrated by the successful synthesis of derivatives with a wide range of halogen, alkyl, and alkoxy substituents.

| Substituent (R) on Phenyl Ring | Starting Benzaldehyde | Active Methylene Compound |

|---|---|---|

| 2-Acetyl | 2-Acetylbenzaldehyde | Octyl cyanoacetate |

| 2,3,4-Trimethoxy | 2,3,4-Trimethoxybenzaldehyde | Octyl cyanoacetate |

| 2,4,6-Trifluoro | 2,4,6-Trifluorobenzaldehyde | Octyl cyanoacetate |

| 2,3,5,6-Tetrafluoro | 2,3,5,6-Tetrafluorobenzaldehyde | Octyl cyanoacetate |

| Pentafluoro | Pentafluorobenzaldehyde | Octyl cyanoacetate |

| 3-Bromo-4,5-dimethoxy | 3-Bromo-4,5-dimethoxybenzaldehyde | Octyl cyanoacetate |

Research Findings on Material Properties

While many derivatives have been synthesized for polymerization studies, specific research into their PFC and NLO properties provides insight into the effectiveness of the design strategies.

Piezofluorochromic Properties

Research on structurally related donor-acceptor cyano-substituted oligo(p-phenylene vinylenes) (CN-OPVs) demonstrates the principles applicable to this compound derivatives. For example, the D-A type emitter DCFOPV-TPA, which incorporates a triphenylamine donor and a cyano-vinyl acceptor, exhibits reversible mechanofluorochromism. Its pristine solid form emits red light, and this emission is altered under mechanical force due to the transition from a crystalline to an amorphous state. mdpi.com This confirms that combining a D-A architecture with a cyanovinyl unit is a successful strategy for creating mechanosensitive materials.

| Compound | State | Emission Maximum (λem) | Observed Color |

|---|---|---|---|

| DCFOPV-TPA | Pristine Solid (Crystalline) | 607 nm | Red |

| Ground Solid (Amorphous) | Shifted Emission | Color Change |

Nonlinear Optical Properties

Theoretical studies on push-pull systems analogous to substituted 2-cyano-3-phenyl-2-propenoates have quantified their NLO potential. Computational analysis of α,ω-diphenylpolyene oligomers with a methoxy donor and a cyano acceptor shows a significant first hyperpolarizability (β). The calculations demonstrate that the magnitude of the NLO response is strongly dependent on the length of the π-conjugated system connecting the donor and acceptor. mdpi.com This highlights the importance of the vinyl group and phenyl ring as an effective π-bridge in the designed molecules. The synthesis of a push-pull "stiff-stilbene" containing a dimethylamino donor and a cyano acceptor further validates this design, creating a molecule with a strong intramolecular charge-transfer component, which is a prerequisite for high NLO activity. nih.gov

| Molecule Structure | Number of Double Bonds (n) | Calculated β (a.u.) |

|---|---|---|

| Methoxy-(CH=CH)n-Cyano | 1 (Stilbene-like) | ~1500 |

| Methoxy-(CH=CH)n-Cyano | 2 | ~4000 |

| Methoxy-(CH=CH)n-Cyano | 3 | ~7500 |

Note: Data are theoretical values calculated at the CAM-B3LYP level for representative D-π-A systems structurally related to this compound derivatives. mdpi.com

Computational and Theoretical Chemistry Studies on 2 Cyano 3 Phenyl 2 Propenoate Systems

Computational and theoretical chemistry have become indispensable tools for understanding the intrinsic properties and reactivity of molecular systems. For derivatives of 2-cyano-3-phenyl-2-propenoate, these methods provide deep insights into their electronic structure, reaction mechanisms, and the relationship between their structure and activity, which are often challenging to explore through experimental means alone.

Advanced Spectroscopic and Analytical Characterization Techniques in the Research of 2 Cyano 3 Phenyl 2 Propenoate Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the detailed characterization of 2-cyano-3-phenyl-2-propenoate derivatives, offering a window into their functional groups, atomic connectivity, and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound derivatives. The presence of key vibrational bands in the IR spectrum confirms the successful synthesis and purity of these compounds. For instance, the nitrile (C≡N) stretching vibration typically appears as a sharp band in the range of 2215–2225 cm⁻¹. The carbonyl (C=O) group of the ester or amide functionality gives rise to a strong absorption band between 1653 and 1742 cm⁻¹. The carbon-carbon double bond (C=C) conjugated with the phenyl ring and the cyano group is characterized by a stretching vibration in the region of 1589-1600 cm⁻¹. Other notable peaks include those for C-H bonds in the aromatic ring and the alkyl groups. mdpi.comsciforum.netmdpi.com

The following table summarizes the characteristic FTIR absorption bands for derivatives of this compound:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2215–2225 |

| Carbonyl (C=O) | Stretching | 1653–1742 |

| Alkene (C=C) | Stretching | 1589–1600 |

| Amine (N-H) | Stretching | 3182–3375 |

| Aromatic C-H | Stretching | ~3143 |

| Aliphatic C-H | Stretching | ~2796 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides unparalleled detail about the molecular structure of this compound derivatives by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H-NMR spectra, the vinylic proton typically appears as a singlet in the downfield region, with its exact chemical shift influenced by the substituents on the phenyl ring. The protons of the phenyl ring itself usually present as a multiplet. Protons of the ester's alkyl group or other substituents will have characteristic chemical shifts and splitting patterns. For example, in ethyl this compound, a quartet and a triplet are observed for the ethyl group. mdpi.comchemrxiv.org

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is typically found in the 116-118 ppm range. The carbonyl carbon of the ester or amide appears further downfield, often above 160 ppm. The sp²-hybridized carbons of the double bond and the aromatic ring resonate in the 98-150 ppm region. mdpi.comchemrxiv.orgresearchgate.net

A representative ¹³C-NMR data table for a this compound derivative is shown below:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C≡N | 116.1 - 117.3 |

| C=O | 162.9 - 163.0 |

| C=C (vinylic) | 98.0 - 146.9 |

| C (aromatic) | 129.0 - 137.8 |

| C (alkyl) | 14.4 - 62.9 |

Fluorescence Spectroscopy

Certain derivatives of this compound, particularly those with extended π-conjugated systems, exhibit fluorescence. Fluorescence spectroscopy is employed to study the photophysical properties of these molecules, including their excitation and emission spectra, quantum yields, and lifetimes. These studies are crucial for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. The emission properties are highly dependent on the molecular structure and the solvent environment. mdpi.com

Chromatographic Methods

Chromatographic techniques are essential for the purification and analysis of this compound derivatives, as well as for monitoring the progress of their synthesis.

Thin Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor reaction progress and to get a preliminary assessment of product purity. By comparing the retention factor (Rf) of the product with that of the starting materials, chemists can determine if a reaction is complete. sciforum.net

Gel Permeation Chromatography (GPC): For polymeric derivatives of this compound, GPC is a vital tool for determining the molecular weight distribution. This information is critical for understanding the physical and mechanical properties of the polymer.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of a this compound derivative. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. chemrxiv.org

Thermal Analysis

Thermal analysis techniques are used to investigate the thermal stability and phase behavior of this compound derivatives, which is particularly important for their application in materials science.

Differential Scanning Calorimetry (DSC): DSC is used to measure the temperatures and heat flows associated with transitions in materials as a function of temperature. For this compound derivatives, DSC can be used to determine melting points, glass transition temperatures (for polymers), and to study crystallization and other phase transitions. isaac-scientific.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of this compound derivatives by identifying the temperature at which they begin to decompose. This is crucial for understanding the material's operational limits.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional atomic and molecular structure of crystalline materials. This method is indispensable for determining the exact arrangement of atoms, including lattice parameters, molecular conformation, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of a compound. For derivatives of this compound, X-ray diffraction studies have been crucial in understanding how various substituents on the phenyl ring and modifications to the ester group influence the molecule's geometry and its packing in the crystal lattice.

Detailed crystallographic data for the parent methyl this compound and ethyl this compound are not extensively detailed in the surveyed literature. However, research on various derivatives provides significant insight into the structural characteristics of this class of compounds.

Detailed Research Findings

Substituted Phenyl Derivatives:

The crystal structure of ethyl 2-cyano-3-(4-methylphenyl)propenoate reveals a nearly planar molecule. The dihedral angle between the plane of the 4-methylbenzylidene group and the cyanopropenoic acid ethyl ester group is a mere 3.33°. This particular derivative crystallizes in a centrosymmetric space group. It was noted that the bond lengths and angles are comparable to those of the unsubstituted parent compound.

For Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate , the conformation across the C=C double bond is syn-periplanar, with the torsion angle of the C(ring)—C=C—C(N) segment being 3.2(5)°. In the crystal, molecules form inversion dimers through two C—H···O interactions, creating R²₂(10) and R²₂(14) motifs that arrange in a zigzag pattern. The structure is further stabilized by weak C—H···π interactions along the c-axis and weak π-π interactions, with a centroid-centroid separation of 3.9986(17) Å.

Heterocyclic Derivatives:

In a related but distinct structure, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide , the structure was also determined by single-crystal X-ray diffraction, confirming the connectivity and stereochemistry resulting from its synthesis. researchgate.netpolyacs.org

The table below summarizes the crystallographic data for several derivatives of this compound.

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Structural Features / Findings | Reference |

|---|---|---|---|---|---|

| Ethyl 2-cyano-3-(4-methylphenyl)propenoate | C₁₃H₁₃NO₂ | Not specified | Centrosymmetric | Nearly planar molecule; Dihedral angle of 3.33° between phenyl and propenoate groups. | semanticscholar.org |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C₁₃H₁₃NO₃ | Monoclinic | P2₁/n | Forms inversion dimers via C—H···O interactions; Exhibits C—H···π and π-π stacking interactions. | |

| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | C₁₆H₁₆N₄O₂ | Triclinic | P1 | Two molecules in asymmetric unit; Intramolecular N—H···O hydrogen bonds; Layered packing via C—H···O and C—H···N interactions. | lac-bac.gc.casigmaaldrich.com |

Derivatives and Structure Property Relationship Studies

Alkyl and Alkoxy Ring-Substituted Derivatives

The introduction of alkyl and alkoxy groups onto the phenyl ring of 2-cyano-3-phenyl-2-propenoate derivatives has been a subject of extensive research to modulate their properties. The synthesis of these derivatives is commonly achieved through the piperidine-catalyzed Knoevenagel condensation of the corresponding substituted benzaldehydes with a cyanoacetate (B8463686) ester. nih.govresearchgate.netchemrxiv.org

A variety of alkyl-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been synthesized with substituents at different positions on the phenyl ring. These include 2-methyl, 3-methyl, 4-methyl, 4-ethyl, 4-isopropyl, and 4-t-butyl groups. researchgate.net Similarly, a wide range of alkoxy-substituted derivatives have been prepared, such as those with 2-methoxy, 3-methoxy, 4-methoxy, 2-ethoxy, 4-ethoxy, 4-propoxy, and 4-butoxy groups. chemrxiv.org More complex substitutions with multiple methoxy groups, like 2,3-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy, 2,3,4-trimethoxy, 2,4,5-trimethoxy, 2,4,6-trimethoxy, and 3,4,5-trimethoxy, have also been reported. nih.govchemrxiv.orgchemrxiv.org

The physical properties of these derivatives, such as their melting points, are influenced by the nature and position of the substituent. Spectroscopic characterization using ¹H NMR, ¹³C NMR, and IR is crucial for confirming the structures of these compounds. researchgate.netchemrxiv.org

Below is an interactive data table summarizing the properties of selected alkyl and alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates.

Halogen-Substituted Derivatives

Halogen substitution on the phenyl ring of 2-cyano-3-phenyl-2-propenoates provides another effective means to modify their chemical and physical properties. A broad spectrum of halogenated derivatives has been synthesized, primarily through the Knoevenagel condensation of halogen-substituted benzaldehydes with various cyanoacetate esters. chemrxiv.orgtandfonline.com

Research has explored the introduction of fluorine, chlorine, and bromine at various positions on the aromatic ring. This includes monosubstituted derivatives such as 2-fluoro, 3-fluoro, 4-fluoro, 2-chloro, 3-chloro, 4-chloro, 2-bromo, 3-bromo, and 4-bromo compounds. chemrxiv.orgtandfonline.com Furthermore, polysubstituted derivatives have been synthesized, including dichlorinated (2,3-dichloro, 2,4-dichloro, 2,6-dichloro, 3,4-dichloro), difluorinated (2,4-difluoro), trifluorinated (2,3,4-trifluoro, 2,4,5-trifluoro, 2,4,6-trifluoro, 3,4,5-trifluoro), trichlorinated (2,3,6-trichloro), tetrafluorinated (2,3,5,6-tetrafluoro), and even pentafluorinated derivatives. nih.govchemrxiv.org Mixed halogen substitutions, such as 3-chloro-2,6-difluoro and 4-bromo-2,6-difluoro, have also been reported. nih.gov

The synthesis of these compounds allows for a systematic study of how the type, number, and position of halogen atoms affect the properties of the monomer and its subsequent polymers. The characterization of these derivatives is typically performed using elemental analysis (CHN), IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy. chemrxiv.orgtandfonline.com

The following interactive data table presents the melting points and yields for a selection of halogen-substituted isopropyl 2-cyano-3-phenyl-2-propenoates.

Derivatives with Heterocyclic Moieties (e.g., Indole (B1671886), Pyrazole)

Incorporating heterocyclic moieties into the this compound structure represents a significant area of synthetic exploration, aiming to develop compounds with novel biological and material properties. The indole and pyrazole ring systems, in particular, are well-known pharmacophores.

Derivatives such as ethyl 2-cyano-3-(1H-indol-3-yl)acrylate have been synthesized and are commercially available. echemi.com The synthesis of these compounds can be achieved through the Knoevenagel condensation of an appropriate heterocyclic aldehyde, for instance, 1H-indole-5-carbaldehyde, with a cyanoacetate. evitachem.com This reaction is often catalyzed by a base. evitachem.com

Similarly, 2-cyanoacrylate derivatives bearing a pyrazole moiety have been designed and prepared. nih.gov For example, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide has been synthesized in high yield by the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in the presence of a base. mdpi.com The structures of these heterocyclic derivatives are confirmed through NMR spectroscopy and, in some cases, single-crystal X-ray diffraction analysis. mdpi.com

The introduction of these N-containing aromatic heterocycles is hypothesized to enhance the bioactivity of the parent 2-cyanoacrylate skeleton. nih.gov

Influence of Substituents on Reactivity and Polymerization Behavior

The nature of the substituents on the phenyl ring of this compound derivatives significantly influences their reactivity, particularly in polymerization reactions. These monomers, often referred to as trisubstituted ethylenes, have been extensively studied in radical copolymerization with commercially important monomers like styrene (B11656) and vinyl acetate. researchgate.netchemrxiv.orgtandfonline.com

The copolymerization is typically initiated by a radical initiator, such as 1,1'-azobiscyclohexanecarbonitrile (ABCN), at elevated temperatures. chemrxiv.orgtandfonline.com The composition of the resulting copolymers can be determined by elemental analysis, for example, by calculating the nitrogen content, which corresponds to the incorporation of the this compound derivative. researchgate.netchemrxiv.orgtandfonline.com

Studies have shown that a relatively high amount of the trisubstituted ethylene monomer is incorporated into the copolymer chains, indicating a high reactivity of these monomers towards copolymerization with styrene and vinyl acetate. tandfonline.comchemrxiv.org For instance, in the copolymerization of halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate, the copolymers were found to contain between 45.2 and 49.4 mol% of the propenoate monomer when the initial monomer feed ratio was 3:1 in favor of vinyl acetate. chemrxiv.org

The thermal properties of the resulting copolymers are also influenced by the substituents. The decomposition of these copolymers, as studied by thermogravimetric analysis (TGA), often occurs in multiple steps. For example, copolymers of styrene and halogen-substituted propyl 2-cyano-3-phenyl-2-propenoates decompose in two stages, the first between 200-500°C and the second between 500-800°C. tandfonline.com

Design Principles for Tuning Electronic and Optical Properties

The systematic modification of the this compound structure provides a platform for tuning the electronic and optical properties of the resulting molecules and materials. While the term "design principles" may not always be explicitly stated, the accumulated research findings offer clear guidance on how to achieve desired characteristics.

The electronic properties of the molecule are directly influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring. For instance, the introduction of electron-donating groups like alkoxy moieties or electron-withdrawing groups such as halogens or trifluoromethyl groups can alter the electron density of the π-system. This, in turn, can affect the molecule's reactivity, spectroscopic properties (e.g., UV-Vis absorption and fluorescence), and its potential for use in nonlinear optics.

For biological applications, the design principles are often guided by structure-activity relationship (SAR) studies. For example, in the development of tyrosinase inhibitors, a series of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs were synthesized and tested. nih.gov This research suggests that the linear β-phenyl-α,β-unsaturated carbonyl scaffold is a key structural feature for potent tyrosinase inhibition. nih.gov By systematically varying the substituents on the phenyl ring, it is possible to optimize the inhibitory activity.

The incorporation of specific heterocyclic moieties, such as indole, can also be a deliberate design choice to impart particular biological activities, as indole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory and anticancer properties. evitachem.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The primary synthesis route for 2-cyano-3-phenyl-2-propenoate and related compounds is the Knoevenagel condensation of a benzaldehyde (B42025) with a cyanoacetate (B8463686). sciencemadness.orgchemrxiv.org Research is actively pursuing more efficient and environmentally friendly catalytic systems for this transformation.

A significant area of development is the use of nanocatalysts. For instance, copper oxide (CuO) nanoparticles have been synthesized and used as highly efficient, reusable catalysts for producing ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. sgu.edu.in The use of these CuO nanocatalysts provides a large surface area, leading to shorter reaction times and easier catalyst recovery compared to traditional methods. sgu.edu.in

Another approach involves the use of mixed metal oxides under mild, solventless conditions. nih.gov A study on the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate found that catalysts with a high concentration of both acidic and basic sites, such as Zinc Oxide (ZnO), exhibited the highest reaction rates and yields. nih.gov This highlights a move towards designing catalysts with optimized acid-base properties for enhanced performance. The development of such systems aligns with the principles of green chemistry by reducing waste and energy consumption. sgu.edu.in

| Catalyst System | Substrates | Key Findings | Sustainability Aspect |

| CuO Nanoparticles | Indole (B1671886), Ethyl phenylacetate, Benzaldehyde | High efficiency, shorter reaction times. sgu.edu.in | Catalyst is easily recovered and reusable. sgu.edu.in |

| Mixed Metal Oxides (e.g., ZnO) | Benzaldehyde, Ethyl cyanoacetate | High rates and yields are achieved on catalysts with both acidic and basic sites. nih.gov | Reaction proceeds under mild, solventless conditions. nih.gov |

| Piperidine | Ring-substituted benzaldehydes, Octyl cyanoacetate | Effective for synthesizing novel octyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.org | A classic, well-understood catalytic system for this condensation. chemrxiv.org |

Exploration of New Reaction Pathways and Mechanistic Insights

Beyond improving existing synthetic routes, researchers are exploring novel reaction pathways and gaining deeper mechanistic insights into the behavior of this compound.

Mechanistic Insights: The Knoevenagel condensation, while well-established, is still a subject of detailed mechanistic study. In situ FTIR experiments have shown that the adsorption of ethyl cyanoacetate on a ZnO catalyst surface leads to an increase in hydroxyl intermediate species. nih.gov Evidence also suggests a potential autocatalytic pathway, indicated by an observed induction period before the main catalytic activity begins. nih.gov Understanding that both surface acidity and basicity are crucial for high reaction rates allows for more rational catalyst design. nih.gov The polymerization of cyanoacrylates is also a key area. While typically initiated by weak bases like moisture in an anionic polymerization, radical polymerization under acidic conditions is also possible and offers different synthetic possibilities. pcbiochemres.comnih.gov

New Reaction Pathways: The reactivity of the this compound scaffold lends itself to various transformations beyond its initial synthesis.

Copolymerization: Novel octyl 2-cyano-3-phenyl-2-propenoates have been copolymerized with styrene (B11656) using radical initiation, demonstrating their utility as monomers for creating new polymer materials. chemrxiv.org

Cycloadditions: In the broader context of related structures, visible-light-mediated energy transfer has enabled dearomative cycloadditions. For example, 2-phenyloxazole (B1349099) undergoes a [2π + 2π] cycloaddition with acrylonitrile, forming a novel heterocyclic scaffold. acs.org Thiophenes have been shown to react with acrylates to yield bicyclic products. acs.org These advanced photochemical methods open up pathways to complex three-dimensional structures from simple aromatic precursors. acs.org

Functionalization Reactions: The core structure can be readily functionalized. For example, (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride can react with various nucleophiles like amines and hydrazines to create a library of new amide and hydrazine (B178648) derivatives, some of which can be cyclized into novel heterocyclic compounds. researchgate.net

Advanced Materials Development from Functionalized Derivatives

A major driving force in the research of this compound is the development of advanced materials with tailored properties.

Biodegradable Nanoparticles: Functionalized poly(alkyl cyanoacrylate) (PACA) nanoparticles are being developed for biomedical applications. acs.org A versatile methodology allows for the creation of highly functionalized nanoparticles using "click chemistry." acs.org For example, copolymers displaying azide (B81097) functionalities can be synthesized and subsequently coupled with molecules of interest, leading to ligand-functionalized, biodegradable nanoparticles with potential uses in nanomedicine. acs.org Composite nanoparticles with a magnetic core (magnetite) and a biodegradable poly(ethyl-2-cyanoacrylate) shell have also been prepared, combining magnetic-field responsiveness with potential as a drug carrier. nih.gov

Recyclable and High-Performance Plastics: A significant breakthrough is the development of recyclable plastics from poly(ethyl cyanoacrylate) (PECA). nih.gov This research transforms the monomer, commonly known for adhesives, into a scalable and economically competitive plastic. nih.gov The PECA plastic can be thermally depolymerized back to its monomer, which can then be repolymerized, creating a closed-loop recycling system. nih.gov This offers a sustainable alternative to petroleum-based plastics like polystyrene. nih.gov

UV-Screening Polymers: Derivatives such as methyl 2-cyano-3-(4-hydroxyphenyl)acrylate can be incorporated into polymeric materials to provide UV screening properties. This enhances the stability of products, for instance, by protecting contents packaged in clear plastic containers from UV degradation.

| Material Type | Derivative/Monomer | Key Feature/Application | Research Finding |

| Biomedical Nanoparticles | Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacrylate] | Ligand-functionalized, biodegradable nanoparticles for nanomedicine. acs.org | Prepared via Knoevenagel condensation followed by "click chemistry" functionalization. acs.org |

| Magnetic Nanoparticles | Poly(ethyl-2-cyanoacrylate) on a magnetite core | Combines magnetic-field responsiveness with drug carrier potential. nih.gov | The polymeric shell's properties are confirmed by surface thermodynamic studies. nih.gov |

| Recyclable Plastics | Poly(ethyl cyanoacrylate) (PECA) | A closed-loop recyclable plastic with properties comparable to commercial plastics. nih.gov | Can be thermally depolymerized back to the monomer with high recovery yield. nih.gov |

| UV-Absorbing Polymers | Methyl 2-cyano-3-(4-hydroxyphenyl)acrylate | Imparts UV screening properties to materials. | Enhances the stability of products against UV degradation. |

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is accelerating progress in understanding and utilizing this compound and its analogs.

Researchers are increasingly using computational studies to complement experimental findings. For instance, in the development of CuO-nanocatalyzed synthesis of indole derivatives, computational studies were performed alongside spectroscopic characterization (FT-IR, NMR, MS) to confirm the structures of the synthesized compounds. sgu.edu.in

Molecular docking and dynamics simulations are proving to be powerful tools. In a study of (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives as tyrosinase inhibitors, docking simulations indicated that the active compound could bind directly to the enzyme's active site with a potentially higher affinity than a known inhibitor. nih.gov Similarly, for quinazolinone derivatives, molecular dynamics simulations helped to demonstrate the binding stability of the most potent compounds within the target enzyme's active site. nih.gov

Furthermore, computational methods are used to predict the properties and reactivity of new molecules. Density Functional Theory (DFT) calculations have been employed to study the electronic properties of active and inactive anticancer compounds, providing insights into their structure-activity relationships. nih.gov Quantum chemical parameters have been used to model and design novel insecticides based on related cyano-containing structures. researchgate.net In fundamental reaction studies, electronic structure calculations help characterize stationary points along a minimum energy path, as demonstrated in the reaction between cyanoacetylene (B89716) and the cyano radical. arxiv.org This integrated approach, combining predictive computational modeling with empirical validation, is crucial for the rational design of new catalysts, materials, and biologically active molecules based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-3-phenyl-2-propenoate, and how can purity be ensured?

Methodological Answer : The compound can be synthesized via Knoevenagel condensation between phenylacetaldehyde derivatives and cyanoacetic acid esters under basic catalysis (e.g., piperidine). Key steps include:

- Reagent Selection : Use anhydrous conditions to minimize hydrolysis of the cyano group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%).

- Purity Assessment : Employ HPLC with a C18 column (UV detection at 220–250 nm) and compare retention times with standards. Confirm via melting point analysis (if crystalline) and elemental analysis .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer :

Q. What factors influence the stability of this compound in solution?

Methodological Answer :

- Solvent Effects : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the cyano or ester groups. Use aprotic solvents like DCM or THF for storage .

- Light/Temperature : Store in amber vials at –20°C to inhibit photodegradation and thermal decomposition. Monitor stability via periodic NMR or TLC over 1–2 weeks .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO), aiding in understanding reactivity in Diels-Alder or Michael addition reactions.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., α,β-unsaturated ester) for nucleophilic attack .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer :

- Variable Control : Replicate experiments under strictly controlled conditions (temperature, solvent purity, catalyst loading). For example, trace moisture in solvents can drastically reduce yields in cyano-containing systems .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, base strength) and interactions. Use ANOVA to assess significance .

Q. How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer :

Q. What advanced techniques characterize degradation products of this compound?

Methodological Answer :

- LC-MS/MS : Identify hydrolyzed products (e.g., 3-phenyl-2-propenoic acid) using high-resolution mass spectrometry. Compare fragmentation patterns with reference libraries .

- Isotopic Labeling : Track degradation pathways using <sup>13</sup>C-labeled cyanide groups in stability studies .

Data Contradiction & Validation

Q. How to address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray) to confirm assignments. For example, conflicting <sup>13</sup>C shifts may arise from solvent effects or impurities .

- Collaborative Studies : Share samples with independent labs to verify reproducibility, particularly for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.